

An In-depth Technical Guide to the Mechanism of Action of SR-1903

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile as a dual modulator of the nuclear receptors Retinoic Acid Receptor-related Orphan Receptor y (RORy) and Liver X Receptor (LXR). It functions as an inverse agonist of RORy and an agonist of LXR. This dual activity allows SR-1903 to potently suppress inflammatory responses and modulate metabolic pathways, making it a promising therapeutic candidate for autoimmune and metabolic diseases. This guide provides a comprehensive overview of the mechanism of action of SR-1903, detailing its molecular interactions, cellular effects, and in vivo efficacy. The experimental protocols for key assays are described, and all available quantitative data are summarized for clear comparison.

Introduction

Chronic inflammatory and metabolic diseases represent a significant global health burden. Nuclear receptors are key transcriptional regulators of inflammatory and metabolic pathways and have emerged as important drug targets. Retinoic Acid Receptor-related Orphan Receptor y (RORy), a master regulator of T helper 17 (Th17) cell differentiation, is a key driver of autoimmune diseases. Conversely, Liver X Receptors (LXRs) are critical regulators of cholesterol metabolism and inflammatory responses. Small molecules that can modulate these pathways hold significant therapeutic potential. **SR-1903** is a unique polypharmacological



agent that simultaneously targets both RORy and LXR, offering a multi-faceted approach to disease modification.

Molecular Mechanism of Action

SR-1903's mechanism of action is centered on its ability to modulate the transcriptional activity of two key nuclear receptors: RORy and LXR.

Inverse Agonism of RORy

SR-1903 acts as an inverse agonist of RORy. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORy, which is constitutively active, **SR-1903** binding leads to a conformational change in the receptor that promotes the recruitment of corepressor proteins and the dismissal of coactivator proteins. This results in the repression of RORy-dependent gene transcription, most notably Interleukin-17 (IL-17), a key cytokine in the pathogenesis of autoimmune diseases.

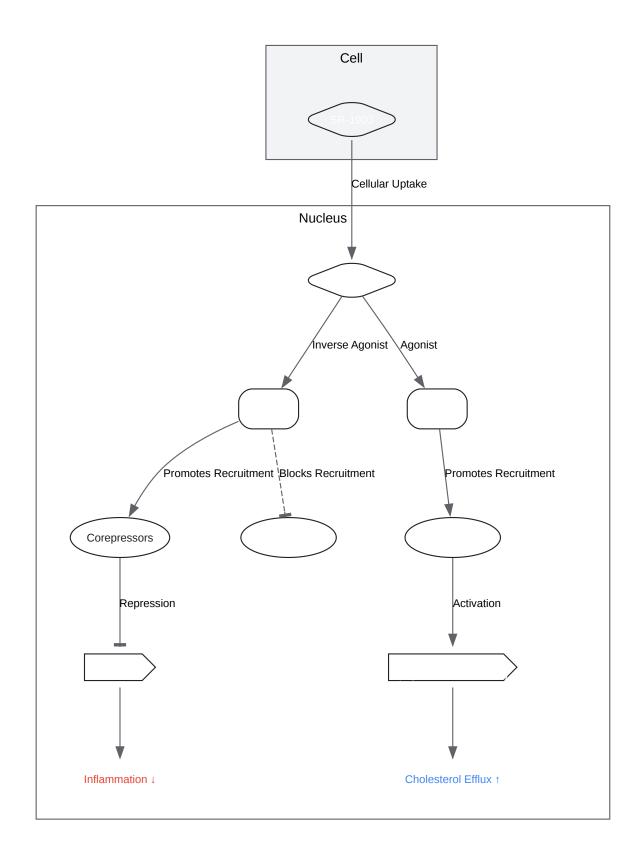
Agonism of LXR

Concurrently, **SR-1903** functions as an agonist of LXR. Upon binding, **SR-1903** induces a conformational change in the LXR that facilitates the recruitment of coactivator proteins. This activated LXR complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their increased transcription. Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression.

Signaling Pathway

The dual modulation of RORy and LXR by **SR-1903** results in a synergistic anti-inflammatory and metabolic-modulating effect. The inverse agonism of RORy dampens the pro-inflammatory Th17 pathway, while the agonism of LXR actively promotes anti-inflammatory and cholesterol efflux pathways.





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Caption: Signaling pathway of SR-1903 in a target cell.



Quantitative Data Summary

The following tables summarize the key quantitative data for **SR-1903** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of SR-1903

Assay Type	Target	Activity	IC50 / EC50 (nM)
Cell-based Reporter Assay	RORy	Inverse Agonist	~100
Binding Assay	PPARy	Binds, no activation	209
Cellular Assay (RAW 264.7)	TREM-1 Expression (LPS-induced)	Inhibition	-
Cellular Assay (RAW 264.7)	IL-6, IL-33 Expression (LPS-induced)	Inhibition	-
Cellular Assay (RAW 264.7)	ABCG1, FASN, SCD- 1 Expression	Increased	-

Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]

Table 2: In Vivo Efficacy of SR-1903

Animal Model	Disease	Dosage	Outcome
Mouse	Collagen-Induced Arthritis	20 mg/kg (twice daily)	Reduced disease severity
Mouse	High-Fat Diet-Induced Obesity	Not specified	Reduced blood glucose, total cholesterol, LDL, body weight, and fat mass



Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information inferred from the available data. For the exact protocols, referral to the primary publication by Chang et al. (2019) is recommended.

RORy Cell-Based Reporter Assay

Objective: To determine the inverse agonist activity of SR-1903 on RORy.

Methodology:

- Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Transfection: Cells are transiently co-transfected with a RORy expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively active Renilla luciferase vector is also co-transfected for normalization.
- Compound Treatment: Transfected cells are seeded into 96-well plates and treated with increasing concentrations of SR-1903 or a vehicle control (e.g., DMSO).
- Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
- Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The IC50 value is calculated from the dose-response curve, representing the concentration of SR-1903 that causes a 50% reduction in RORy-mediated reporter gene expression.



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Caption: Experimental workflow for the RORy cell-based reporter assay.



LPS-Induced Gene Expression in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory effect of SR-1903 on macrophages.

Methodology:

- Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
- Cell Plating: Cells are seeded into 6-well plates and allowed to adhere overnight.
- Compound Pre-treatment: Cells are pre-treated with **SR-1903** or vehicle for 1 hour.
- LPS Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) to induce an inflammatory response.
- RNA Isolation and RT-qPCR: Total RNA is isolated from the cells, and reverse transcription is
 performed to generate cDNA. Quantitative PCR (qPCR) is then used to measure the mRNA
 expression levels of target inflammatory genes (e.g., TREM-1, IL-6, IL-33) and LXR target
 genes (e.g., ABCG1). Gene expression is normalized to a housekeeping gene (e.g.,
 GAPDH).
- Data Analysis: The relative fold change in gene expression in SR-1903 treated cells compared to vehicle-treated, LPS-stimulated cells is calculated.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of SR-1903 in a model of rheumatoid arthritis.

Methodology:

- Animal Model: Male DBA/1J mice are typically used for this model.
- Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.



- Compound Administration: Upon the onset of arthritis, mice are treated with SR-1903 (e.g., 20 mg/kg, twice daily) or vehicle via oral gavage.
- Clinical Assessment: The severity of arthritis is monitored and scored regularly based on paw swelling and joint inflammation.
- Histological Analysis: At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.
- Data Analysis: Clinical scores and histological parameters are compared between the SR-1903 and vehicle-treated groups.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

Objective: To assess the metabolic effects of **SR-1903** in a model of obesity and insulin resistance.

Methodology:

- Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity. A control group is fed a standard chow diet.
- Compound Administration: Obese mice are treated with SR-1903 or vehicle daily via oral gavage.
- Metabolic Phenotyping: Body weight, food intake, and body composition (fat and lean mass)
 are monitored regularly. Glucose and insulin tolerance tests are performed to assess glucose
 homeostasis.
- Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, total cholesterol, and LDL.
- Data Analysis: Metabolic parameters and biochemical markers are compared between the
 SR-1903 and vehicle-treated HFD groups.

Conclusion



SR-1903 represents a promising therapeutic agent with a novel dual-acting mechanism of action. By simultaneously acting as an inverse agonist of RORy and an agonist of LXR, it effectively targets both the inflammatory and metabolic dysregulation that underlies many chronic diseases. The preclinical data demonstrate its potential in treating conditions such as rheumatoid arthritis and obesity. Further investigation into its clinical efficacy and safety is warranted to translate these promising findings into therapeutic benefits for patients.

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References

- 1. researchgate.net [researchgate.net]
- 2. Quantitative trait locus on chromosome 1q influences bone loss in young Mexican American adults PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor y: Regulation of Immune Responses, Inflammation, and Autoimmune Disease PMC [pmc.ncbi.nlm.nih.gov]
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